molecular formula C17H27BClNO4S B2436293 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride CAS No. 2304634-02-2

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride

Cat. No.: B2436293
CAS No.: 2304634-02-2
M. Wt: 387.73
InChI Key: KENNGXOYTBZOOX-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride is a chemical compound that features a boronic acid derivative attached to a piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S.ClH/c1-16(2)17(3,4)23-18(22-16)13-5-7-14(8-6-13)24(20,21)15-9-11-19-12-10-15;/h5-8,15,19H,9-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENNGXOYTBZOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride typically involves a multi-step reaction process. One common method includes the reaction of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride with piperidine in the presence of a suitable solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed cross-couplings, a hallmark of boronate chemistry.

Reaction Partner Catalyst/Base Conditions Yield Ref.
6-Bromopyrazolo[1,5-a]pyrimidinePd(dppf)Cl₂·DCM, K₃PO₄1,4-Dioxane/H₂O, 150°C, microwave, 30 min71%
Trifluoromethanesulfonyl aryl esterPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O, 85°C, 5 hNot reported

Key Findings :

  • The reaction with 6-bromopyrazolo[1,5-a]pyrimidine under microwave irradiation achieved 71% yield after purification by reverse-phase HPLC .

  • Cross-couplings typically require inert atmospheres (e.g., argon) and polar aprotic solvents.

Deprotection of Boronate Esters

The tetramethyl-dioxaborolane group can be hydrolyzed to generate free boronic acids under acidic or aqueous conditions.

Deprotection Agent Solvent Conditions Outcome Ref.
TMSOTf (trimethylsilyl triflate)Dichloromethane0°C → room temp, 3 h, inert atmosphereRemoval of tert-butyl carbamate

Mechanistic Notes :

  • TMSOTf cleaves tert-butyl carbamate protecting groups via acid-catalyzed elimination , regenerating the free amine .

  • Yields for deprotection steps reached 72% after silica gel chromatography .

Functionalization of the Sulfonyl-Piperidine Group

The benzenesulfonyl-piperidine group participates in nucleophilic substitutions and acid-base reactions :

Reaction Type Reagents/Conditions Application Ref.
Hydrochloride salt formationHCl in 1,4-dioxaneStabilization of piperidine as crystalline salt
Sulfonyl group displacementNot explicitly reportedPotential for SN2 reactions with nucleophiles

Structural Insights :

  • The sulfonyl group enhances electron-withdrawing effects , polarizing adjacent bonds for reactivity .

  • Hydrochloride salt formation improves solubility in polar solvents (e.g., water, methanol) .

Stability and Side Reactions

  • Hydrolytic Sensitivity : The boronate ester hydrolyzes slowly in aqueous media, necessitating anhydrous conditions during storage and handling .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Drug Design

The compound's structure, featuring a piperidine ring and a boron-containing moiety, positions it as a valuable scaffold in the development of new pharmaceuticals. The incorporation of boron in organic compounds has been shown to enhance biological activity and improve pharmacokinetic properties. Boron-containing compounds are often involved in:

  • Targeted Drug Delivery : The boron atom can form stable complexes with various biological molecules, facilitating targeted delivery mechanisms.
  • Prodrug Strategies : Compounds like 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride can be designed as prodrugs that release active pharmaceutical ingredients in specific biological environments.

Synthesis of Antimicrobial Agents

Research indicates that derivatives of piperidine exhibit significant antimicrobial properties. For instance, studies have synthesized various piperidinone derivatives that demonstrated potent antibacterial and antifungal activities against multiple strains of pathogens . The incorporation of the tetramethyl-1,3,2-dioxaborolan moiety may enhance these properties further by improving solubility and stability.

Antimicrobial Properties

The compound has been investigated for its potential as an antimicrobial agent. A study on piperidinone derivatives revealed that modifications to the piperidine structure could lead to enhanced activity against bacteria such as Salmonella typhi and Bacillus subtilis . The presence of the boron moiety may contribute to this enhanced activity through mechanisms that disrupt bacterial cell walls or inhibit vital enzymatic functions.

Central Nervous System Effects

Piperidine derivatives are known for their central nervous system (CNS) effects, including analgesic and anxiolytic activities. The compound's ability to interact with neurotransmitter systems makes it a candidate for treating conditions such as anxiety disorders and depression . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects on the CNS.

Synthesis and Evaluation of Piperidine Derivatives

A notable case study involved synthesizing a series of piperidinone derivatives and evaluating their antimicrobial activity. The results indicated that certain structural modifications led to increased potency against resistant strains of bacteria . This underscores the importance of exploring various substitutions on the piperidine core to optimize biological activity.

Pharmacological Screening

Pharmacological screening of compounds bearing the piperidine nucleus has shown promising results in terms of their inhibitory effects on enzymes related to metabolic disorders . This suggests potential applications in treating conditions such as diabetes and obesity by targeting specific metabolic pathways.

Mechanism of Action

The mechanism by which 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • Boronic Acids: Similar compounds include other boronic acids and their derivatives, which are used in cross-coupling reactions.

  • Piperidines: Other piperidine derivatives with different substituents can be compared for their reactivity and applications.

Uniqueness: 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride is unique due to its combination of a boronic acid group and a piperidine ring, which provides distinct chemical properties and reactivity compared to other compounds.

Biological Activity

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C12_{12}H17_{17}B_{O}_4
  • Molecular Weight : 236.07 g/mol
  • CAS Number : 2095372-76-0

Biological Activity

The biological activity of this compound can be understood through various mechanisms and applications:

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine exhibit significant antimicrobial properties. For instance, piperidinothiosemicarbazone derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL . While specific data on the tetramethyl-dioxaborolane derivatives is limited, the structural similarities suggest potential antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications in the chemical structure influence biological activity. Piperidine derivatives have been shown to retain strong activity against various bacterial strains. For example, compounds with basic substituents on the piperidine ring displayed enhanced potency against M. tuberculosis compared to their morpholine or pyrrolidine counterparts .

Case Studies

  • Antitubercular Activity : A study involving piperidinothiosemicarbazones demonstrated that certain derivatives had MIC values significantly lower than standard treatments. For example, compound 14 exhibited an MIC of 2 µg/mL against resistant strains of M. tuberculosis, indicating a strong potential for therapeutic use .
  • Antibacterial Properties : Research on similar piperidine-based compounds has shown effective inhibition against Gram-positive bacteria, with MIC values as low as 0.06–0.12 μg/mL for some derivatives . This suggests that modifications leading to the incorporation of boron into the structure may enhance antibacterial properties.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Reagents : Boronic acids and sulfonyl chlorides in the presence of a base.
  • Methodology : Utilizing metal-catalyzed reactions such as Suzuki coupling can facilitate the formation of the dioxaborolane moiety .

Table: Comparison of Biological Activities

CompoundMIC (μg/mL)Activity Type
4-[4-(Tetramethyl-dioxaborolan)]TBDAntimicrobial
Piperidinothiosemicarbazone0.5 - 512Antitubercular
Compound 142Resistant M. tuberculosis
Compound with MorpholineHigher MICLower activity

Q & A

Basic: What are the recommended synthetic routes for 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride, and how can yield optimization be achieved?

Methodological Answer:
The compound’s synthesis likely involves coupling a benzenesulfonyl-piperidine precursor with a tetramethyl dioxaborolane group. Key steps include:

  • Suzuki-Miyaura Cross-Coupling: Use of boronate ester intermediates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene derivatives) with palladium catalysts .
  • Sulfonation: Introduction of the sulfonyl group via electrophilic substitution or oxidation of thioether intermediates .
  • Hydrochloride Salt Formation: Acidic workup with HCl to precipitate the hydrochloride salt .

Critical Parameters:

  • Reaction Temperature: Maintain 60–80°C during coupling to balance reactivity and side-product formation.
  • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) improves purity .

Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Verify piperidine ring conformation (δ 2.5–3.5 ppm for piperidine protons) and sulfonyl/boronate ester groups (e.g., sulfonyl ¹³C ~110 ppm) .
    • ¹¹B NMR: Confirm boronate ester integrity (δ 28–32 ppm for dioxaborolane) .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Match molecular ion peaks (e.g., [M+H]⁺) to theoretical values .

Advanced: How can researchers address discrepancies in reactivity data during cross-coupling reactions involving the boronate ester moiety?

Methodological Answer:
Contradictions may arise from:

  • Moisture Sensitivity: Hydrolysis of the boronate ester to boronic acid under humid conditions alters reactivity. Use anhydrous solvents and inert atmosphere .
  • Steric Hindrance: Bulky substituents on the piperidine ring may slow coupling. Optimize catalyst (e.g., Pd(PPh₃)₄ vs. XPhos) and ligand ratios .
  • Competing Pathways: Monitor for protodeboronation byproducts via LC-MS. Pre-activate the boronate ester with bases like Cs₂CO₃ to enhance stability .

Advanced: What is the mechanistic role of the sulfonyl group in modulating solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility: The sulfonyl group enhances hydrophilicity via hydrogen bonding. Conduct pH-dependent solubility studies (e.g., PBS buffer at pH 7.4 vs. gastric fluid pH 1.2) .
  • Stability: Under acidic conditions, the sulfonyl group resists hydrolysis, while the boronate ester may degrade. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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